

Vasicinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vasicinol	
Cat. No.:	B1220315	Get Quote

For immediate release: A comprehensive technical overview of **Vasicinol**, a bioactive alkaloid, is now available for researchers, scientists, and professionals in drug development. This guide details its chemical properties, extraction methods, and known biological activities, with a focus on its potential as a sucrase and angiotensin-converting enzyme (ACE) inhibitor.

Core Data Presentation

Property	Value	Sou
CAS Number	5081-51-6	
Molecular Formula	C11H12N2O2	-
Molecular Weight	204.23 g/mol	-
Synonyms	6-Hydroxypeganine, (S)-1,2,3,9- Tetrahydropyrrolo[2,1- b]quinazoline-3,7-diol	
Source	Adhatoda vasica Nees (leaves)	
Purity	>98% (commercially available)	•
Physical Description	Powder	-
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	-



Biological Activity and Mechanism of Action

Vasicinol has demonstrated noteworthy inhibitory activity against two key enzymes: sucrase and angiotensin-converting enzyme (ACE).

- Sucrase Inhibition: Vasicinol acts as a reversible and competitive inhibitor of sucrase, an α-glucosidase in the small intestine responsible for the breakdown of sucrose. By inhibiting this enzyme, Vasicinol may help to reduce postprandial hyperglycemia, suggesting its potential as a therapeutic agent for metabolic disorders. The IC50 value for Vasicinol's inhibition of sucrase has been reported as 250 μM.
- Angiotensin-Converting Enzyme (ACE) Inhibition: ACE plays a crucial role in the reninangiotensin system (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established strategy for the management of hypertension. Vasicinol has been identified as an inhibitor of ACE, with a reported IC50 value of 6.45 mM. Molecular docking studies suggest that Vasicinol binds effectively to the active site of ACE.

While a specific signaling pathway for **Vasicinol** is not yet fully elucidated, the related alkaloid Vasicine has been shown to exert protective effects against myocardial infarction by activating the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and proliferation, and its activation by Vasicine suggests a potential area of investigation for the broader therapeutic effects of pyrroquinazoline alkaloids, including **Vasicinol**.

Experimental Protocols Extraction and Isolation of Vasicinol from Adhatoda vasica

Several methods have been described for the extraction of alkaloids, including **Vasicinol**, from the leaves of Adhatoda vasica. A general workflow involves the following steps:

- Collection and Preparation of Plant Material: Fresh leaves of Adhatoda vasica are collected, washed, and dried in the shade or a tray dryer at approximately 55°C for 24 hours. The dried leaves are then pulverized into a coarse powder.
- Extraction:



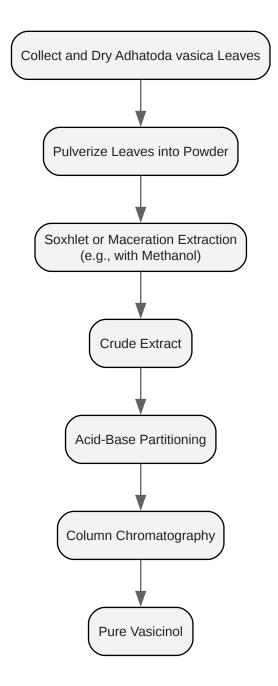




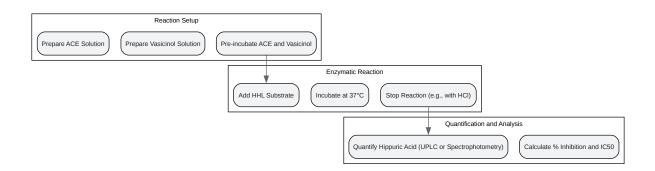
- Soxhlet Extraction: The powdered plant material is packed into a Soxhlet apparatus and successively extracted with solvents of increasing polarity, such as petroleum ether, benzene, chloroform, ethyl acetate, and methanol.
- Maceration: The powdered leaves are macerated in an alcoholic solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-48 hours).
- Purification: The crude extract is subjected to further purification steps, which may include:
 - Acid-Base Extraction: The extract is treated with an acidic solution to protonate the alkaloids, which are then extracted into an aqueous layer. The aqueous layer is subsequently basified, and the alkaloids are extracted back into an organic solvent.
 - Column Chromatography: The extract is fractionated using column chromatography over silica gel with a suitable solvent system (e.g., chloroform:methanol).

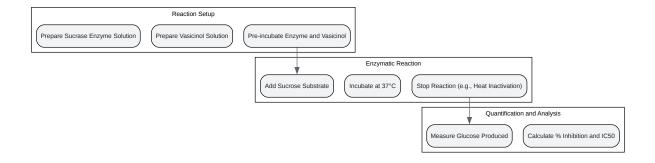
The following diagram illustrates a general workflow for the extraction and isolation of **Vasicinol**.











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 To cite this document: BenchChem. [Vasicinol: A Technical Guide for Researchers].
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